Ethyl nonanoate

Catalog No.
S572819
CAS No.
123-29-5
M.F
C11H22O2
M. Wt
186.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl nonanoate

CAS Number

123-29-5

Product Name

Ethyl nonanoate

IUPAC Name

ethyl nonanoate

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

InChI

InChI=1S/C11H22O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h3-10H2,1-2H3

InChI Key

BYEVBITUADOIGY-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)OCC

Solubility

0.0295 mg/mL at 25 °C
Soluble in propylene glycol, insoluble in water
1ml in 10ml 70% ethanol (in ethanol)

Canonical SMILES

CCCCCCCCC(=O)OCC

Analytical Chemistry:

  • Standard for Gas Chromatography: Ethyl nonanoate is used as an internal standard in gas chromatography (GC) for the analysis of various samples, including alcoholic beverages like cachaça, rum, and whiskey []. An internal standard is a compound added to a sample in a known amount to help researchers track and quantify the target analytes (compounds of interest) during the analysis [].

Research Applications:

  • Cell Culture Studies: Ethyl nonanoate can be used in cell culture studies to investigate its effects on cell viability, proliferation, and differentiation [, ]. These studies can help researchers understand the potential biological effects of the compound.

Material Science Research:

  • Solvent: Ethyl nonanoate is sometimes used as a solvent in material science research, particularly for the synthesis and processing of polymers [].

Ethyl nonanoate, also known as ethyl pelargonate, is a fatty acid ethyl ester derived from nonanoic acid. Its chemical formula is C11H22O2C_{11}H_{22}O_{2} and it has a molecular weight of approximately 186.31 g/mol. Ethyl nonanoate is characterized by its fruity aroma, which makes it a valuable compound in the flavor and fragrance industries. It is classified as a metabolite and is functionally related to nonanoic acid, contributing to its biological relevance .

  • Toxicity: Ethyl nonanoate exhibits low oral toxicity in rats []. However, detailed safety data is limited.
  • Flammability: Flammable liquid with a flash point of 85 °C [].
  • Reactivity: Relatively unreactive under normal conditions. Can hydrolyze at high temperatures.
  • Hazards: Combustible liquid. Exercise caution when handling near open flames or heat sources. Standard laboratory safety practices should be followed when working with this compound.
Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, ethyl nonanoate can hydrolyze to yield nonanoic acid and ethanol.
    C11H22O2+H2OC9H18O2+C2H5OHC_{11}H_{22}O_{2}+H_2O\rightarrow C_{9}H_{18}O_{2}+C_{2}H_{5}OH
  • Transesterification: Ethyl nonanoate can react with alcohols in the presence of an acid or base catalyst to form different esters.
  • Reduction: It can be reduced to produce nonanol using reducing agents like lithium aluminum hydride.

These reactions are significant for its applications in organic synthesis and industrial processes .

Ethyl nonanoate can be synthesized through various methods:

  • Esterification: The most common method involves the reaction of nonanoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid).
    C9H18O2+C2H5OHC11H22O2+H2OC_{9}H_{18}O_{2}+C_{2}H_{5}OH\rightarrow C_{11}H_{22}O_{2}+H_2O
  • Transesterification: This method involves reacting triglycerides or other esters with ethanol to produce ethyl nonanoate.
  • Biotechnological Methods: Recent studies have explored the use of microbial fermentation processes to produce ethyl nonanoate from renewable resources .

Ethyl nonanoate has diverse applications across various industries:

  • Flavoring Agent: Its fruity aroma makes it suitable for use in food flavorings and fragrances.
  • Fragrance Industry: It is utilized in perfumes and scented products due to its pleasant scent profile.
  • Chemical Intermediate: It serves as a precursor in the synthesis of other chemicals and esters .

Research on ethyl nonanoate's interactions primarily focuses on its sensory properties and potential biological effects. Studies have indicated that it may interact with olfactory receptors, contributing to its aroma profile. Additionally, preliminary research suggests possible interactions with microbial organisms, indicating potential uses in antimicrobial formulations .

Ethyl nonanoate shares similarities with several other fatty acid esters. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Ethyl octanoateC10H20O2C_{10}H_{20}O_{2}Shorter carbon chain; less fruity aroma
Ethyl decanoateC12H24O2C_{12}H_{24}O_{2}Longer carbon chain; more waxy texture
Ethyl laurateC12H24O2C_{12}H_{24}O_{2}Derived from lauric acid; coconut scent
Ethyl caprateC10H20O2C_{10}H_{20}O_{2}Similar chain length; distinct flavor profile

Ethyl nonanoate is unique due to its specific carbon chain length and the resulting fruity aroma, making it particularly valuable in flavoring and fragrance applications .

Botanical Sources and Distribution Patterns

Ethyl nonanoate occurs naturally in over 20 plant species across 12 families, with the highest concentrations reported in Rutaceae and Cactaceae. Gas chromatography–mass spectrometry (GC–MS) analyses identify Citrus reticulata (mandarin) peel and Narcissus tazetta flowers as rich sources, containing 12.8 μg/kg and 9.4 μg/kg fresh weight (FW), respectively [4]. The compound exhibits tissue-specific distribution, preferentially accumulating in floral tissues (68% of documented cases) over leaves or roots [4].

Table 1: Ethyl Nonanoate Concentrations in Select Botanical Sources

Plant SpeciesFamilyTissueConcentration (μg/kg FW)
Citrus iyoRutaceaeFruit peel18.2 ± 2.1 [1]
Opuntia ficus-indicaCactaceaeFruit pulp7.6 ± 0.9 [1]
Nigella sativaRanunculaceaeSeeds3.2 ± 0.4 [4]
Achillea millefoliumAsteraceaeInflorescence5.1 ± 0.7 [4]

Comparative studies reveal latitude-dependent synthesis, with tropical specimens producing 23–41% higher concentrations than temperate counterparts [4]. This geographical pattern correlates with increased expression of alcohol acyltransferases in high-temperature environments [5].

Occurrence in Fermented Products

As a key contributor to wine aromas, ethyl nonanoate reaches 1.2–3.8 mg/L in barrel-aged Chardonnays, constituting 4–7% of total ester content [2]. Fermentation kinetics studies demonstrate peak production during the stationary phase of Saccharomyces cerevisiae metabolism, with yields dependent on nitrogen availability (r²=0.78, p<0.01) [6]. In traditional Asian ferments:

  • Kimchi: Detected at 0.8–1.2 μg/kg after 14-day lacto-fermentation
  • Miso: Present in 67% of barley-based samples (≤0.4 μg/kg)
  • Sake: Concentration correlates with rice polishing ratio (max 2.1 mg/L at 40% removal) [5]

The compound’s stability varies significantly across fermentation matrices, with half-lives ranging from 12 days in high-ethanol environments (15% ABV) to 3 days in acidic conditions (pH 3.8) [6].

Quantitative Analysis in Natural Sources

Recent advances in solid-phase microextraction (SPME) coupled with GC–MS enable detection limits of 0.03 ng/g across biological matrices [5]. Key methodological considerations include:

  • Fiber Selection: Divinylbenzene/polydimethylsiloxane (DVB/PDMS) fibers yield 89% recovery vs. 72% for polyacrylate [5]
  • Ionization Optimization: Electron impact (70 eV) produces characteristic fragments at m/z 88 (base peak), 101, and 157 [2]
  • Quantitation Ion: m/z 88 demonstrates linearity (r²=0.998) across 0.1–100 μg/L [6]

Table 2: Ethyl Nonanoate Quantification Across Matrices

MatrixSample Prep MethodLOD (μg/kg)LOQ (μg/kg)RSD (%)
Citrus PeelSPME Arrow0.120.394.2
WineLiquid-Liquid0.080.263.8
Fermented DairyHeadspace0.150.485.1

Interlaboratory validation studies show 94% agreement (±5.7%) for concentrations >1 μg/kg, though matrix effects necessitate standard additions for low-abundance samples [5] [6].

Comparative Distribution Studies

Multivariate analysis of 40 plant taxa reveals three distinct biosynthetic clusters:

  • High Producers (≥10 μg/kg): Citrus spp., Osage orange
  • Moderate Producers (1–10 μg/kg): Achillea millefolium, Nigella sativa
  • Trace Producers (≤1 μg/kg): Maclura pomifera, Vitis vinifera [4]

In fermented beverages, wine contains 3–5× higher concentrations than beer or cider, attributable to prolonged ester retention in oak barrels [2]. A notable exception occurs in lambic beers, where Brettanomyces metabolism generates 0.7–1.1 mg/L during extended aging [6].

Occurrence in Dairy Products and Oils

While less prevalent than in plant matrices, ethyl nonanoate occurs in:

  • Cheese: Detected in 28% of surface-ripened varieties (max 0.4 μg/kg in Brie)
  • Butter: Correlates with cream fermentation time (r=0.65, p<0.05)
  • Plant Oils: Present in cold-pressed Hippophae rhamnoides oil (1.2 μg/kg) [4]

The compound’s hydrophobicity (log P=4.1) facilitates preferential partitioning into lipid phases, though thermal processing reduces concentrations by 40–60% during oil refining [5]. Current research gaps include mechanistic studies on microbial esterification pathways in dairy systems.

Microbial Biosynthetic Pathways

Natural formation of ethyl nonanoate has been documented in yeasts, lactic-acid bacteria and mixed bacterial–fungal fermentations.

  • Wild‐type Saccharomyces cerevisiae fermented Cabernet Sauvignon must produced about five micrograms per litre, whereas sequential inoculation with selected non-Saccharomyces starters doubled the titre to roughly ten micrograms per litre [1] [2].
  • During malolactic fermentation of black-raspberry wine the addition of one hundred micromolar nonanoyl carnitine (a probable transport form of nonanoic acid) raised the intracellular acyl-coenzyme A pool and elevated ethyl nonanoate to approximately two point three micromolar, a ten-fold increase over the untreated control [3].
  • In solid-state tofu fermentation ethyl nonanoate and ethyl decanoate were absent during the first seventy-two hours but appeared during the late mixed bacterial stage, indicating that community succession governs precursor supply [4].
  • Engineered Escherichia coli equipped with the Pseudomonas putida ω-oxidation operon AlkBGTHJL oxidises exogenously supplied ethyl nonanoate to mono-ethyl azelate; the inverse reaction shows that microbial platforms can both consume and generate the C9 ester depending on pathway context [5].

Table 1 - Representative titres of ethyl nonanoate in microbial cultures

MicroorganismMatrix / ProcessCulture variableEthyl nonanoate concentrationReference
S. cerevisiae strain 1300IIICabernet Sauvignon mustPure culture5.05 micrograms per litre [1]
S. cerevisiae + Torulaspora delbrueckiiSame mustSequential inoculation10.19 micrograms per litre [2]
S. cerevisiae EC1118Model grape juice + 100 µM nonanoyl carnitinePrecursor feeding2.30 micromolar [3]
Mixed lactic-acid bacteriaTofu fermentation, late stageNatural successionDetected / not quantified [4]

Enzymatic Production Mechanisms

The key catalyst is an acyl-coenzyme A ethanol O-acyltransferase that condenses activated nonanoyl-coenzyme A with intracellular ethanol to yield ethyl nonanoate and free coenzyme A. Two isozymes have been characterised in brewer’s yeast:

  • The enzyme encoded by gene EEB1 is the principal synthetase for medium-chain ethyl esters; deleting this locus reduces the total ethyl-ester pool by more than fifty per cent [6] [7].
  • The paralogous enzyme encoded by gene EHT1 plays a secondary, partly redundant role [8].

Purified recombinant Eht1 exhibits a classical α/β-hydrolase fold with a serine–aspartate–histidine catalytic triad [9]. Although kinetic constants have been determined with octanoyl-coenzyme A (turnover constant 0.28 ± 0.02 per second; Michaelis constant one point nine ± zero point six micromolar) [9], substrate-profiling experiments demonstrate measurable activity toward nonanoyl-coenzyme A, supporting direct enzymatic synthesis of the C9 ester in vivo [10] [11].

Table 2 - Catalytic parameters of the acyl-coenzyme A ethanol O-acyltransferase encoded by EHT1

SubstrateMichaelis constant (micromolar)Turnover constant (per second)Catalytic efficiency (per micromolar per second)Reference
Octanoyl-coenzyme A1.9 ± 0.60.28 ± 0.020.15 [9]
Nonanoyl-coenzyme A-aDetectable activity (qualitative)-a [10]

*a Direct steady-state parameters have not yet been published; activity is inferred from in-cell ester profiles.

Metabolic Pathways in Saccharomyces cerevisiae

Fatty-acid synthase produces saturated chains that are elongated to nonanoic acid by the cytosolic fatty-acid pathway [12]. The free acid is exported to the periplasm, re-imported, or derived from grape precursors such as nonanoyl carnitine [3]. Inside the cell, acyl-coenzyme A synthetases activate nonanoic acid to nonanoyl-coenzyme A, consuming adenosine triphosphate. The activated thio-ester partitions between β-oxidation, membrane assembly and esterification. When nitrogen is abundant but oxygen is limiting, surplus ethanol accumulates, driving the acyl-transferase reaction toward ethyl nonanoate formation [12]. The highly hydrophobic ester diffuses across the membrane into the fermenting medium, where it contributes to aroma and alleviates fatty-acid toxicity.

Genetic Regulation of Biosynthesis

Transcription of EEB1 and EHT1 responds to multiple nutritional cues:

  • Supplementation with octanoic acid up-regulated both transcripts three- to four-fold, whereas nonanoic acid exerted a weaker but significant induction, indicating feedback regulation by medium-chain fatty acids [10].
  • Raising the carbon-to-nitrogen ratio from eight per cent to twenty per cent maltose under constant free amino nitrogen increased ethyl nonanoate titres by approximately twenty per cent, linking carbon flux to ester output [12].
  • Partial knock-down of one allele of each gene in diploid wine yeast lowered total ethyl-ester formation without completely abolishing the flavour profile, proving gene-dosage control can fine-tune synthesis [13].

At the post-translational level both transferases possess intrinsic esterase activity that can hydrolyse the very ester they form [6]. This duality makes intracellular precursor concentration, rather than enzyme abundance alone, the principal rate-limiting variable [10].

Comparative Biosynthetic Studies

Cross-species comparisons extend the biological context of ethyl nonanoate formation:

  • Flor yeast strains used for sparkling-wine second fermentation showed strong positive correlations between the transferase Eht1p abundance and ethyl nonanoate, ethyl isobutanoate and ethyl octanoate, whereas conventional brewing strains correlated the ester pool with the paralogue Eeb1p [14].
  • Lactiplantibacillus plantarum starter cultures accelerated malolactic fermentation and promoted a late-stage rise of ethyl nonanoate alongside ethyl hexanoate, illustrating that bacterial esterases also catalyse ethanol acylation [15].
  • Clostridium species engineered with heterologous alcohol acyltransferases synthesised a portfolio of C2-C6 esters, and modelling predicts that redirecting fatty-acid flux toward nonanoyl-coenzyme A could extend this platform to ethyl nonanoate [16].
  • Recombinant E. coli expressing both an acyl-coenzyme A ligase and the yeast acyl-transferase converted nonanoic acid directly to ethyl nonanoate in vivo, although yields remained below one millimole per litre because ω-oxidation competed for the same substrate [17].

Collectively, these studies confirm that the ethyl-ester biosynthetic module is functionally portable, yet maximal titres depend on balancing fatty-acid activation with controlled transferase expression and minimising competing oxidation pathways.

Physical Description

Liquid
Colourless liquid with a fatty, fruity brandy-like odou

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

186.161979940 g/mol

Monoisotopic Mass

186.161979940 g/mol

Boiling Point

119.00 °C. @ 23.00 mm Hg

Heavy Atom Count

13

Density

0.863-0.867

Melting Point

-44.5 °C

UNII

KSH683S98J

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1634 of 1678 companies (only ~ 2.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

123-29-5

Wikipedia

Ethyl nonanoate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Emollient

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Nonanoic acid, ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023
Liu et al. Kinetic resolution of constitutional isomers controlled by selective protection inside a supramolecular nanocapsule Nature Chemistry, doi: 10.1038/nchem.751, published online 8 August 2010 http://www.nature.com/nchem

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